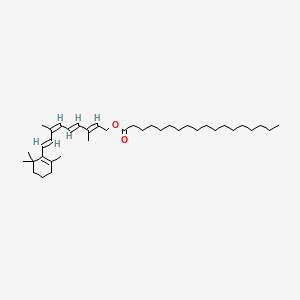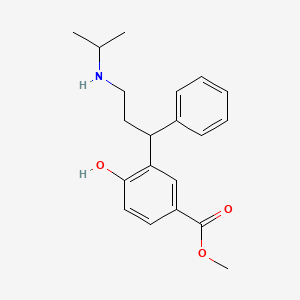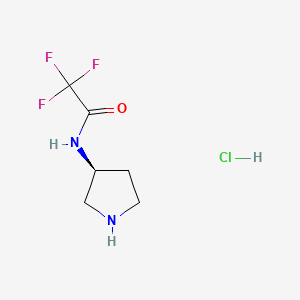
9-cis-Retinyl Stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cis-Retinyl Stearate: is a derivative of vitamin A, specifically a retinoid ester formed by the esterification of 9-cis-retinol with stearic acid Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it They play crucial roles in vision, cellular differentiation, and proliferation
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinyl Stearate typically involves the esterification of 9-cis-retinol with stearic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar catalysts and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired ester.
化学反応の分析
Types of Reactions:
Oxidation: 9-cis-Retinyl Stearate can undergo oxidation to form 9-cis-retinoic acid, a biologically active form of vitamin A.
Reduction: Reduction reactions can convert this compound back to 9-cis-retinol.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 9-cis-retinol and stearic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products:
Oxidation: 9-cis-retinoic acid.
Reduction: 9-cis-retinol.
Hydrolysis: 9-cis-retinol and stearic acid.
科学的研究の応用
Chemistry: 9-cis-Retinyl Stearate is used as a precursor in the synthesis of other retinoid compounds. It is also employed in studies involving the chemical behavior of retinoids and their derivatives.
Biology: In biological research, this compound is used to study the role of retinoids in cellular differentiation and proliferation. It is also used in experiments involving the visual cycle and retinoid metabolism.
Medicine: this compound has potential therapeutic applications in treating retinal diseases and skin disorders. It is being investigated for its role in modulating gene expression and its effects on cellular processes.
Industry: In the cosmetic industry, this compound is used in formulations for anti-aging and skin care products due to its ability to promote cell turnover and improve skin texture.
作用機序
9-cis-Retinyl Stearate exerts its effects by being converted into 9-cis-retinoic acid, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding activates the receptors, leading to changes in gene expression that regulate cellular differentiation, proliferation, and apoptosis. The molecular targets include genes involved in the visual cycle, skin health, and immune response.
類似化合物との比較
9-cis-Retinyl Acetate: Another ester of 9-cis-retinol, used in similar applications but with different pharmacokinetic properties.
All-trans-Retinyl Stearate: An isomer of 9-cis-Retinyl Stearate with different biological activity and receptor affinity.
9-cis-Retinoic Acid: The active form of 9-cis-retinoids, directly involved in gene regulation.
Uniqueness: this compound is unique due to its specific geometric configuration, which allows it to interact with both RARs and RXRs. This dual receptor affinity makes it a valuable compound for studying retinoid signaling pathways and developing therapeutic agents targeting multiple retinoid receptors.
特性
IUPAC Name |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24-,34-30+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGACJMSLZMZOX-VBGKRDRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858371 |
Source


|
| Record name | (9cis)-O~15~-Octadecanoylretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79299-77-7 |
Source


|
| Record name | (9cis)-O~15~-Octadecanoylretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol](/img/structure/B589145.png)




![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)
![2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)

